8-フルオロアデノシン

概要

説明

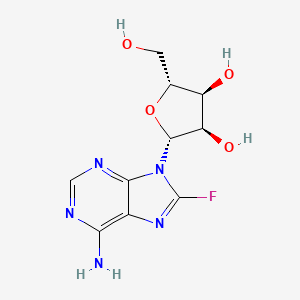

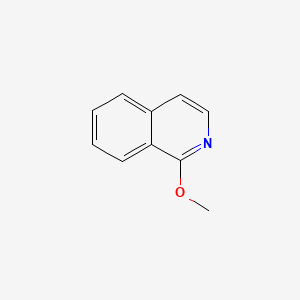

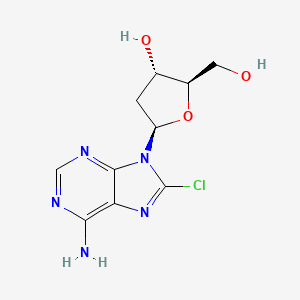

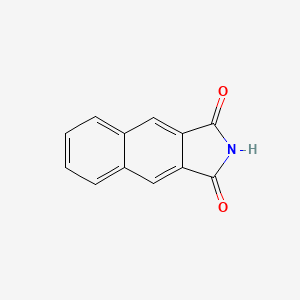

8-Fluoroadenosine is a fluorinated purine nucleoside, where a fluorine atom is substituted at the 8-position of the adenosine molecule. This modification imparts unique physicochemical properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .

科学的研究の応用

8-Fluoroadenosine has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of other fluorinated nucleosides and nucleotides.

Biology: The compound is used in studies of nucleic acid metabolism and function, particularly in the context of fluorine’s effects on biological systems.

Medicine: 8-Fluoroadenosine and its derivatives are investigated for their potential as antiviral and anticancer agents due to their ability to inhibit nucleic acid synthesis.

Industry: The compound is used in the development of diagnostic tools, such as positron emission tomography (PET) imaging agents

作用機序

Target of Action

8-Fluoroadenosine, a fluorinated purine nucleoside, primarily targets the enzyme Purine Nucleoside Phosphorylase (PNP) . PNP plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis and cellular metabolism .

Mode of Action

8-Fluoroadenosine interacts with its target, PNP, by mimicking the natural substrate of the enzyme. The presence of a fluoro group at the 8-position of the purine ring can confer advantageous changes to physicochemical, metabolic, and biological properties . This interaction results in the inhibition of the enzyme, thereby affecting the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by 8-Fluoroadenosine is the purine salvage pathway . This pathway recycles purines from degraded nucleotides, maintaining a balance between the synthesis and degradation of purine nucleotides. By inhibiting PNP, 8-Fluoroadenosine disrupts this balance, affecting various downstream processes such as DNA and RNA synthesis .

Pharmacokinetics

It’s known that the rate-limiting step in the formation of the active triphosphate form is the conversion of 8-fluoroadenosine to its monophosphate, catalyzed by deoxycytidine kinase

Result of Action

The molecular and cellular effects of 8-Fluoroadenosine’s action primarily involve the disruption of nucleotide synthesis. By inhibiting PNP, 8-Fluoroadenosine affects the balance between the synthesis and degradation of purine nucleotides. This can lead to a decrease in the availability of purine nucleotides for DNA and RNA synthesis, potentially affecting cell growth and proliferation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroadenosine typically involves the fluorination of adenosine derivatives. One common method is the Balz-Schiemann reaction, where the corresponding 8-aminopurine starting material undergoes diazotization followed by fluorodediazonation in aqueous fluoroboric acid . Another approach involves the use of fluorinase enzymes, which catalyze the formation of the carbon-fluorine bond under mild conditions .

Industrial Production Methods: Industrial production of 8-Fluoroadenosine may involve large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic methods are particularly attractive for industrial applications due to their selectivity and environmentally friendly nature .

化学反応の分析

Types of Reactions: 8-Fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 8-position influences the reactivity of the molecule, often enhancing its stability and resistance to metabolic degradation .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to displace the fluorine atom under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize 8-Fluoroadenosine to form various oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride can reduce 8-Fluoroadenosine to its corresponding reduced forms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted adenosine derivatives, while oxidation can produce oxidized purine nucleosides .

類似化合物との比較

2-Fluoroadenosine: Similar to 8-Fluoroadenosine but with the fluorine atom at the 2-position.

8-Fluoro-N-deoxyguanosine: Another fluorinated purine nucleoside with the fluorine atom at the 8-position of guanosine.

Uniqueness: 8-Fluoroadenosine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. Its enhanced stability and resistance to metabolic degradation make it particularly valuable in medicinal chemistry and molecular biology research .

特性

IUPAC Name |

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945890 | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-67-6 | |

| Record name | NSC341925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 8-fluoroadenosine challenging, and how have researchers overcome this?

A1: The synthesis of 8-fluoroadenosine is challenging due to the lability of the nucleosidic linkage, which can easily break down under standard fluorination conditions. Early attempts using the Schiemann reaction on 8-aminoadenosine resulted in the formation of 8-fluoroadenine and 8-oxyadenine instead of the desired product []. Researchers discovered that protecting the sugar moiety of the molecule was crucial for successful fluorination. Specifically, using 2',3',5'-tri-O-acetyl-8-aminoadenosine, synthesized from the corresponding 8-bromo compound via an azido intermediate, allowed for successful diazotization and fluorination with sodium nitrite in 40% HBF4 at -20°C []. This method, while still challenging, provides a viable route to synthesize 8-fluoroadenosine. A more recent approach utilizes the crown ether 18-crown-6 in the synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine from the 8-bromo precursor [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)